2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2097984-11-5
VCID: VC3122366
InChI: InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3
SMILES: CCOCC1CCCN(C1)C(=O)C(C)Cl
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

CAS No.: 2097984-11-5

Cat. No.: VC3122366

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one - 2097984-11-5

Specification

CAS No. 2097984-11-5
Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
IUPAC Name 2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3
Standard InChI Key HOXGTMMGUCMPLO-UHFFFAOYSA-N
SMILES CCOCC1CCCN(C1)C(=O)C(C)Cl
Canonical SMILES CCOCC1CCCN(C1)C(=O)C(C)Cl

Introduction

2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloro group and an ethoxymethyl substituent attached to the piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

Synthesis and Preparation

The synthesis of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one typically involves multi-step chemical reactions. These processes often require careful optimization to achieve high yields and purity levels. The specific synthesis route may involve the reaction of appropriate precursors under controlled conditions to form the desired compound.

Biological Activities and Potential Applications

While specific biological activities of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one have not been extensively documented, compounds with similar structures have shown promising biological profiles. For instance, piperidine derivatives are known for their antimicrobial and anticonvulsant properties. The presence of the ethoxymethyl group could enhance solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Related Compounds and Their Activities

Several compounds share structural similarities with 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one. These include:

Compound NameStructure HighlightsBiological Activity
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-oneSimilar piperidine core; methoxy instead of ethoxyAntimicrobial and anticonvulsant properties
2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-oneMethoxy instead of ethoxyPotential therapeutic applications
4-Methoxy-N-methylpiperidineLacks chloro substituent; methoxy group presentPotential antidepressant effects

Research Findings and Future Directions

Research on compounds similar to 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one suggests that they may interact with biological targets such as enzymes or receptors, influencing pathways related to mood regulation and seizure activity. Further studies are needed to elucidate the mechanism of action and therapeutic potential of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator